N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain at position 2. The acetamide moiety is further functionalized with a 4-ethoxyphenyl group. Its synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related acetamide derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-4-35-20-11-9-19(10-12-20)29-24(31)16-30-15-23(25(32)18-6-5-7-21(14-18)34-3)26(33)22-13-8-17(2)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMNISMDHGABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The 1,8-naphthyridine core distinguishes this compound from analogs with monocyclic or alternative bicyclic systems. For example:
- Compound 7f (): Features a 1,4-dihydroquinoline core with a 7-chloro-6-fluoro substitution pattern and a carboxylate ester side chain. The quinoline system may confer distinct electronic properties compared to the naphthyridine core, influencing π-π stacking or redox behavior.
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxybenzoyl and 4-ethoxyphenyl groups are electron-rich, which may enhance solubility and hydrogen-bonding capacity. In contrast, Compound 7f () contains chloro and fluoro substituents, which are electron-withdrawing and could increase metabolic stability or alter binding kinetics.
- Acetamide Linkage : All three compounds share an acetamide backbone, but the target compound’s ethoxyphenyl group contrasts with the dichlorophenyl () or sulfonamidoethylbenzyl () groups. These differences may influence steric bulk and intermolecular interactions .
Conformational and Crystallographic Insights
- Dihedral Angles: In , the dihedral angles between the dichlorophenyl and pyrazolyl rings vary (54.8°–77.5°), indicating conformational flexibility.
- Hydrogen Bonding : The acetamide group in participates in N–H⋯O hydrogen bonding, forming dimers. The ethoxyphenyl and methoxybenzoyl groups in the target compound may engage in additional C–H⋯O or π-stacking interactions, altering crystal packing or solubility .
Data Table: Key Structural and Hypothesized Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
